BenchChemオンラインストアへようこそ!

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2178771-39-4) is a synthetic small molecule with the molecular formula C14H17N5O4S and a molecular weight of 351.38 g/mol. It belongs to a class of sulfonyl-bridged heterocyclic compounds featuring a 2H-1,2,3-triazole ring directly attached to an azetidine core, which is further linked via a sulfonyl group to a 2-methoxybenzamide moiety.

Molecular Formula C13H15N5O4S
Molecular Weight 337.35
CAS No. 2178771-39-4
Cat. No. B3015055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
CAS2178771-39-4
Molecular FormulaC13H15N5O4S
Molecular Weight337.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)C(=O)N
InChIInChI=1S/C13H15N5O4S/c1-22-12-3-2-10(6-11(12)13(14)19)23(20,21)17-7-9(8-17)18-15-4-5-16-18/h2-6,9H,7-8H2,1H3,(H2,14,19)
InChIKeyIAOQPOZJTTWGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2178771-39-4): Chemical Identity and Baseline Profile for Procurement


5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2178771-39-4) is a synthetic small molecule with the molecular formula C14H17N5O4S and a molecular weight of 351.38 g/mol . It belongs to a class of sulfonyl-bridged heterocyclic compounds featuring a 2H-1,2,3-triazole ring directly attached to an azetidine core, which is further linked via a sulfonyl group to a 2-methoxybenzamide moiety . This compound is listed in chemical supply catalogs as a research-grade building block, distinguished from its closest analogs primarily by its specific triazole regioisomer (2H-1,2,3-triazol-2-yl) connectivity and the presence of a primary benzamide group.

Why 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide Cannot Be Generically Substituted by In-Class Analogs


Although numerous compounds share the sulfonyl-triazole-azetidine scaffold, generic substitution is precluded by three critical structural variables that dictate pharmacological and physicochemical behavior. First, the triazole regioisomer (2H-1,2,3-triazol-2-yl vs. 1H-1,2,3-triazol-1-yl) alters the spatial orientation and dipole moment of the heterocycle, directly influencing target binding . Second, the absence of a methylene spacer between the triazole and azetidine rings—present in analogs such as 2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide—yields a more conformationally restricted scaffold . Third, the 2-methoxybenzamide terminus provides a hydrogen-bond donor/acceptor profile distinct from the benzoate ester or benzonitrile termini found in compounds like methyl 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]sulfonyl}benzoate . These differences preclude simple interchangeability without altering biological target engagement, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2178771-39-4)


Triazole Regioisomer Identity: 2H-1,2,3-triazol-2-yl vs. 1H-1,2,3-triazol-1-yl Connectivity

The target compound features a 2H-1,2,3-triazol-2-yl moiety directly attached to the azetidine ring. In contrast, analogs such as 2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide incorporate a 1H-1,2,3-triazol-1-yl regioisomer with an additional methylene spacer. The 2H-regioisomer exhibits a C2-symmetric axis through the triazole ring, resulting in a distinct electrostatic potential surface compared to the N1-substituted isomer, which is expected to alter hydrogen-bond acceptor positioning and target complementarity . This structural distinction is absolute; the two regioisomers are non-interchangeable without a different synthetic route.

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Benzamide Terminus vs. Benzoate Ester: Hydrogen-Bond Donor Capacity

The target compound bears a primary benzamide group (-CONH2) at the para position of the methoxybenzene ring. The closest analog retaining the same triazole-azetidine-sulfonyl core, methyl 4-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]sulfonyl}benzoate (CAS 2185590-03-6), carries a methyl ester (-COOCH3) instead. The benzamide contributes two hydrogen-bond donor atoms (the -NH2 protons) in addition to one acceptor (the carbonyl oxygen), whereas the ester offers only hydrogen-bond acceptors . This difference in donor count alters the compound's capacity to engage biological targets that require a directional hydrogen-bond donor, such as kinase hinge regions or protease active sites.

Hydrogen Bonding Drug Design Physicochemical Properties

Molecular Weight and Lipophilicity Differentiation from Benzonitrile Analog

Compared to 4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzonitrile, which features a compact, electron-withdrawing nitrile group, the target compound incorporates a larger 2-methoxybenzamide group (molecular weight 351.38 g/mol vs. approximately 317 g/mol for the benzonitrile analog) . The benzamide group introduces additional polar surface area (approximately +42 Ų) and alters the calculated logP, with the benzamide being more hydrophilic. This shifts the compound away from the property space associated with CNS-penetrant nitrile-containing leads toward profiles more compatible with peripheral target engagement.

Lipophilicity Molecular Weight Lead Optimization

Scaffold Conformational Restriction: Absence of Methylene Spacer Between Triazole and Azetidine

The target compound features a direct N-azetidine-to-C-triazole bond with no intervening methylene unit. By contrast, 2-methoxy-5-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)benzamide contains a -CH2- spacer between the triazole and azetidine rings . This methylene group introduces a freely rotating sp3 carbon, increasing the number of rotatable bonds by 1 and reducing scaffold rigidity. In medicinal chemistry, elimination of a single rotatable bond can improve binding affinity by up to 0.5–1.0 kcal/mol through entropic optimization, and reduces the conformational sampling space that must be overcome for target binding [1].

Conformational Restriction Scaffold Rigidity Entropic Binding

Recommended Research and Procurement Scenarios for 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2178771-39-4)


Structure-Activity Relationship (SAR) Studies on Triazole Regioisomer-Dependent Target Engagement

This compound serves as a defined 2H-1,2,3-triazol-2-yl reference standard in SAR campaigns aimed at probing how triazole regioisomerism affects binding to adenine-recognizing targets (e.g., kinases, adenosine receptors). As established in Section 3, the 2H-regioisomer presents a distinct electrostatic surface compared to the 1H-substituted analogs. Researchers comparing this compound head-to-head with its 1H-triazol-1-yl counterparts can isolate regioisomeric effects on potency and selectivity .

Hydrogen-Bond Donor Pharmacophore Mapping Using Benzamide-Containing Probes

The primary benzamide group provides two hydrogen-bond donors, distinguishing it from ester- and nitrile-terminated analogs as detailed in the quantitative evidence. This compound is suitable for mapping hydrogen-bond donor requirements in biological targets where a directional -NH2 interaction is hypothesized to be critical, such as in protease or deubiquitinase inhibitor design. The +2 donor count relative to methyl ester analogs enables direct pharmacophore hypothesis testing .

Conformational Restriction Studies: Rigidified Azetidine-Triazole Scaffolds

As shown in Section 3, the direct triazole-to-azetidine bond eliminates the methylene spacer found in several analogs, reducing the rotatable bond count. This compound is appropriate for studies quantifying the entropic benefit of scaffold rigidification on target binding kinetics (e.g., SPR-measured kon/koff rates) when compared to the more flexible methylene-spacer-containing analogs. Such studies inform fragment-to-lead optimization strategies .

Physicochemical Property Benchmarking for Peripheral vs. CNS Target Profiles

The molecular weight (351.38 g/mol) and higher polar surface area imparted by the benzamide group position this compound as a physicochemical benchmark for peripherally-biased lead series. It can be used as a comparator in panels that include the lighter benzonitrile analog to assess how incremental changes in MW and tPSA influence tissue distribution, plasma protein binding, and oral bioavailability in rodent pharmacokinetic studies .

Quote Request

Request a Quote for 5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.